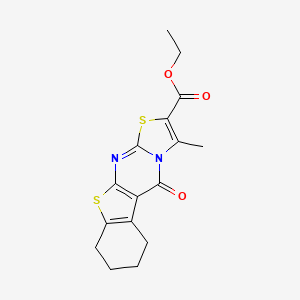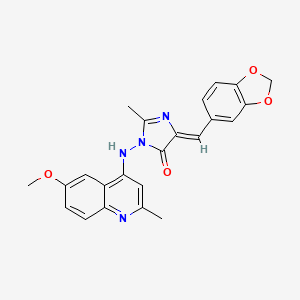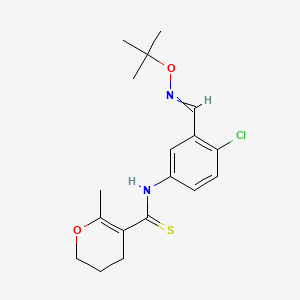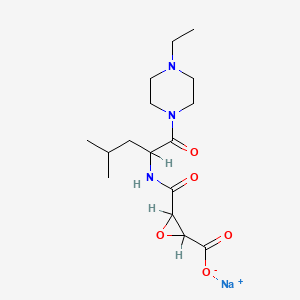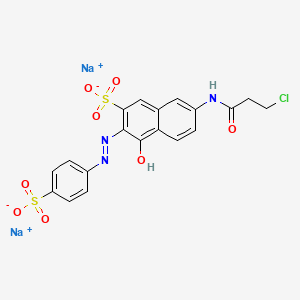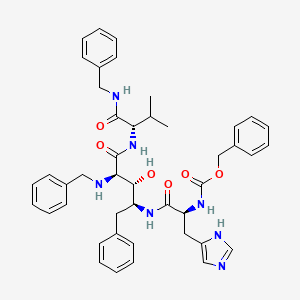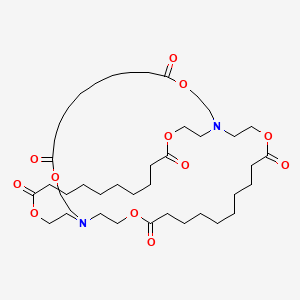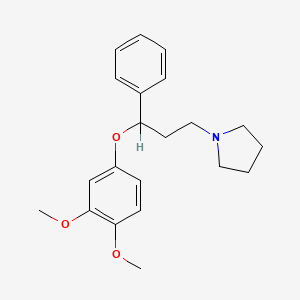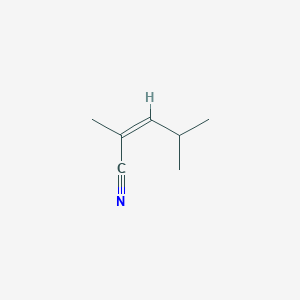
s-Triazolo(4,3-a)pyridin-3(2H)-one, 2-(3-(4-(4-phenyl-2-quinolyl)-1-piperazinyl)propyl)-, monohydrochloride, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“s-Triazolo(4,3-a)pyridin-3(2H)-one, 2-(3-(4-(4-phenyl-2-quinolyl)-1-piperazinyl)propyl)-, monohydrochloride, monohydrate” is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in the molecule makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include quinoline derivatives, piperazine, and triazolopyridine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the functional group being replaced.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a potential candidate for drug development. Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may possess properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical properties may also make it suitable for use in sensors or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Quinoline derivatives: Known for their therapeutic potential, these compounds may have similar applications in medicine.
Piperazine derivatives: Often used in drug development, these compounds may have similar chemical properties and reactivity.
Uniqueness
The uniqueness of “s-Triazolo(4,3-a)pyridin-3(2H)-one, 2-(3-(4-(4-phenyl-2-quinolyl)-1-piperazinyl)propyl)-, monohydrochloride, monohydrate” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
97634-06-5 |
|---|---|
Molecular Formula |
C28H31ClN6O2 |
Molecular Weight |
519.0 g/mol |
IUPAC Name |
2-[3-[4-(4-phenylquinolin-2-yl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrate;hydrochloride |
InChI |
InChI=1S/C28H28N6O.ClH.H2O/c35-28-33-15-7-6-13-26(33)30-34(28)16-8-14-31-17-19-32(20-18-31)27-21-24(22-9-2-1-3-10-22)23-11-4-5-12-25(23)29-27;;/h1-7,9-13,15,21H,8,14,16-20H2;1H;1H2 |
InChI Key |
LRRJNLLSZZBSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C(=C4)C6=CC=CC=C6.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


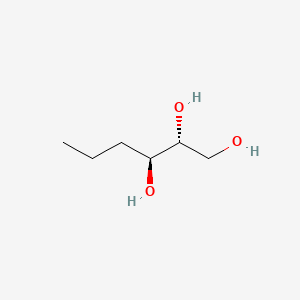
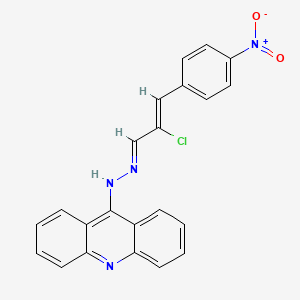
![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)

